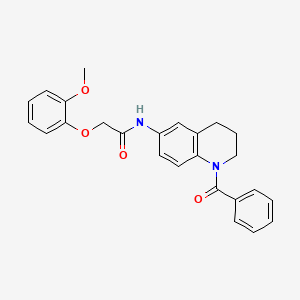![molecular formula C21H24N2O3S B6562217 N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-67-4](/img/structure/B6562217.png)
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide is an organic compound with a complex structure. This compound features both aromatic and aliphatic sections, making it versatile in various chemical reactions and applications. Its unique structure allows it to interact with different molecular targets, rendering it useful in diverse fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of organic reactions. Typically, the synthesis begins with the preparation of 2-(methylsulfanyl)aniline. This intermediate is then reacted with a suitably protected ethanediamide derivative. The final step involves a coupling reaction with 4-phenyloxan-4-ylmethanol under controlled conditions such as temperature and pH to yield the target compound.
Industrial Production Methods: On an industrial scale, the synthesis of N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide involves optimized processes that ensure high yield and purity. This often includes continuous flow reactors and the use of catalysts to speed up the reactions. Quality control measures are essential to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be selectively reduced under specific conditions.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly on the aromatic rings.
Common Reagents and Conditions: Reagents such as hydrogen peroxide or chromium trioxide are used for oxidation reactions. Reduction reactions might involve hydrogen gas over a palladium catalyst. Substitution reactions could use halogenating agents or nucleophiles like sodium hydroxide, depending on the desired transformation.
Major Products: Oxidation can yield sulfoxides or sulfones, which are often more reactive Reduction products might include partially hydrogenated aromatic rings
Wissenschaftliche Forschungsanwendungen
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide finds extensive use in:
Chemistry: As an intermediate in organic synthesis, it's used to create more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials or as a catalyst in various reactions.
Wirkmechanismus
The compound exerts its effects by binding to specific molecular targets. For example, the aromatic rings might interact with enzyme active sites, modulating their activity. The presence of the methylsulfanyl group can facilitate the formation of hydrogen bonds, influencing the compound's overall bioactivity. The detailed pathway often involves the modulation of metabolic or signaling pathways, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
N-[2-(methylsulfanyl)phenyl]-N'-methylethanediamide: Similar structure but lacks the 4-phenyloxan-4-yl group, resulting in different reactivity and applications.
N-[2-(ethylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide: The ethylsulfanyl group offers slightly altered properties.
N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-2-yl)methyl]ethanediamide: A positional isomer affecting its chemical behavior.
Uniqueness: N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide stands out due to its specific functional groups and their arrangement, which confer distinct chemical properties and applications. Its unique combination of aromatic and aliphatic sections allows it to participate in a wide range of chemical reactions, making it highly valuable for research and industrial purposes.
Eigenschaften
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-10-6-5-9-17(18)23-20(25)19(24)22-15-21(11-13-26-14-12-21)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBXIGKMIKCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562224.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562233.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562243.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562255.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6562256.png)
